N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide
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Overview
Description
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an oxan-4-yl group and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide typically involves the reaction of 5-(oxan-4-yl)-2-propan-2-ylpyrazole with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the formamide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethyladamantan-1-yl)formamide: This compound has a similar formamide group but differs in the core structure.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Another formamide derivative with a different heterocyclic core.
Uniqueness
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an oxan-4-yl group and a formamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)15-12(13-8-16)7-11(14-15)10-3-5-17-6-4-10/h7-10H,3-6H2,1-2H3,(H,13,16) |
InChI Key |
XGOLBYMPOAXKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CCOCC2)NC=O |
Origin of Product |
United States |
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